molecular formula C6H6N4O B3146051 6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE CAS No. 58826-42-9

6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE

Cat. No.: B3146051
CAS No.: 58826-42-9
M. Wt: 150.14 g/mol
InChI Key: BBQXPXXMGOLEPP-UHFFFAOYSA-N
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Description

6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a methoxy group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate cellular processes and exert its biological effects.

Comparison with Similar Compounds

  • 1,2,4-Triazolo[4,3-a]pyrazine
  • 1,2,4-Triazolo[1,5-a]pyridine
  • Pyridazine and Pyridazinone Derivatives

Comparison: 6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE is unique due to its specific structure and the presence of the methoxy group, which can influence its biological activity and chemical reactivity. Compared to other triazolopyridazines, it may exhibit different pharmacological profiles and applications .

Properties

IUPAC Name

6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-11-6-3-2-5-8-7-4-10(5)9-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQXPXXMGOLEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=NN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482286
Record name 1,2,4-Triazolo[4,3-b]pyridazine, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58826-42-9
Record name 1,2,4-Triazolo[4,3-b]pyridazine, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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